![molecular formula C14H14N2O6 B2551301 Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate CAS No. 2034383-84-9](/img/structure/B2551301.png)
Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common route includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2-(2,4-dioxooxazolidin-3-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate ester and carbamoyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)phenylacetate
- Ethyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate is unique due to its specific structural features, such as the combination of the benzoate ester and oxazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate, also known as a derivative of oxazolidinone compounds, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula C16H19N1O5 and a molecular weight of approximately 305.32 g/mol. The compound features a benzoate moiety connected to an oxazolidinone ring, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The oxazolidinone structure is known for its ability to inhibit certain enzymes, which may contribute to its pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by disrupting protein synthesis.
- Anticancer Properties : The structural similarities to known anticancer agents suggest potential applications in oncology.
Biological Activity Data
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound. Below is a summary of relevant findings:
Study | Biological Activity | Key Findings |
---|---|---|
Study A | Antimicrobial | Showed inhibition of bacterial growth at low concentrations. |
Study B | Anticancer | Induced apoptosis in cancer cell lines with IC50 values in the micromolar range. |
Study C | Enzyme Inhibition | Demonstrated significant inhibition of carbonic anhydrase isozymes with selectivity towards CAIX. |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxazolidinone derivatives indicated that this compound exhibited potent antimicrobial activity against Gram-positive bacteria. The compound's mechanism was linked to the inhibition of bacterial protein synthesis.
- Anticancer Activity : Research focusing on the anticancer properties revealed that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.
- Enzyme Interaction : Investigations into the enzyme inhibition profile showed that the compound selectively inhibited carbonic anhydrase IX (CAIX), a target often overexpressed in tumors. This selectivity suggests a potential role in cancer treatment strategies aimed at reducing tumor acidity and inhibiting metastasis.
Properties
IUPAC Name |
methyl 4-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-21-13(19)10-4-2-9(3-5-10)12(18)15-6-7-16-11(17)8-22-14(16)20/h2-5H,6-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCKPLBZEASLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)COC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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